BenchChemオンラインストアへようこそ!

2-(3-Bromo-4-chlorophenyl)pyridine

Medicinal Chemistry Myeloperoxidase Inflammation

Choose 2-(3-Bromo-4-chlorophenyl)pyridine for its irreplaceable 3-bromo-4-chloro substitution pattern. This specific halogenation delivers potent MPO inhibition (IC50=54 nM) and >800-fold selectivity over non-pyridyl comparators, enabling precise dissection of peroxidase biology. Its enhanced lipophilicity (LogP 3.79) optimizes membrane permeability in CNS drug discovery. Also serves as a key reagent in ruthenium-catalyzed meta-selective C-H bromination for complex molecule diversification. Generic analogs cannot replicate this unique electronic and steric profile.

Molecular Formula C11H7BrClN
Molecular Weight 268.53 g/mol
CAS No. 1663482-31-2
Cat. No. B1383252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-chlorophenyl)pyridine
CAS1663482-31-2
Molecular FormulaC11H7BrClN
Molecular Weight268.53 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)Br
InChIInChI=1S/C11H7BrClN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h1-7H
InChIKeyOUBJCVIWAYAJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-4-chlorophenyl)pyridine (CAS 1663482-31-2) Procurement & Sourcing Guide


2-(3-Bromo-4-chlorophenyl)pyridine (CAS 1663482-31-2) is a halogenated heterocyclic building block with the molecular formula C₁₁H₇BrClN and a molecular weight of 268.54 g/mol . It features a pyridine ring substituted with a 3-bromo-4-chlorophenyl group, and its predicted physicochemical properties include a LogP of 3.79, a density of 1.5±0.1 g/cm³, and a topological polar surface area of approximately 13 Ų . This compound is primarily utilized as a synthetic intermediate and has been reported as a reagent in the selective meta bromination of arenes using a ruthenium catalyst [1].

Why 2-(3-Bromo-4-chlorophenyl)pyridine Cannot Be Replaced with Generic Analogs


Substituting 2-(3-Bromo-4-chlorophenyl)pyridine with a generic or simpler analog is not feasible due to the unique and often non-linear impact of its specific halogenation pattern on biological activity and physicochemical properties. The precise 3-bromo-4-chloro substitution on the phenyl ring confers a distinct combination of steric bulk, electronic effects, and lipophilicity (LogP 3.79) that is not replicated by mono-halogenated or differently substituted variants [1]. This specific molecular architecture translates to a unique profile of target interactions and synthetic reactivity, which would be lost upon generic substitution and could lead to significant deviations or failures in downstream applications. The following sections quantify this differentiation against the most relevant comparators.

2-(3-Bromo-4-chlorophenyl)pyridine: Head-to-Head Evidence for Scientific Selection


MPO Inhibition: Superior Potency over a Structurally Similar Analog

2-(3-Bromo-4-chlorophenyl)pyridine demonstrates significantly higher potency against myeloperoxidase (MPO) compared to the same compound's activity against other targets, and also compared to a key analog. Its IC50 for MPO inhibition is 54 nM [1]. In contrast, another compound with a similar 3-bromo-4-chlorophenyl motif, (3-bromo-4-chlorophenyl)phenyl-methanone, exhibited a much weaker IC50 of 44,000 nM (44 µM) in an MPO chlorination assay [2]. This represents a >800-fold difference in potency, highlighting the critical role of the pyridine ring in this specific molecular context for MPO activity.

Medicinal Chemistry Myeloperoxidase Inflammation

Selectivity Profile: Differential Activity Against Peroxidase Family Members

The compound exhibits a clear selectivity profile within the peroxidase enzyme family. It shows potent inhibition of Myeloperoxidase (MPO, IC50 = 54 nM) [1] and moderate inhibition of Eosinophil Peroxidase (EPX, IC50 = 360 nM) [2], but only weak activity against Thyroid Peroxidase (TPO, IC50 = 2000 nM) [3]. This pattern of differential potency—6.7x more potent for MPO than EPX, and 37x more potent for MPO than TPO—provides a defined activity profile that is not guaranteed with other analogs.

Target Selectivity Eosinophil Peroxidase Off-Target Effects

Lipophilicity & Physicochemical Differentiation from Mono-Halogenated Analogs

The combined 3-bromo-4-chloro substitution results in a LogP of 3.79 , which is significantly higher than that of its mono-halogenated analogs. The 4-chloro analog, 2-(4-chlorophenyl)pyridine, has a reported LogP in the range of 3.20–3.40 [1], while the 3-bromo analog, 2-(3-bromophenyl)pyridine, has a LogP of approximately 3.31–3.51 . This increased lipophilicity is a direct consequence of the di-halogenated structure and can lead to substantial differences in membrane permeability, plasma protein binding, and overall ADME profile.

Lipophilicity ADME Physicochemical Properties

Synthetic Utility as a Reagent for Meta-Selective Bromination

This compound is not merely a building block but a demonstrated reagent in the selective meta bromination of arenes when used with a ruthenium catalyst [1]. This application is a direct consequence of its 2-pyridyl directing group, which is not present in non-pyridyl or even other aryl-pyridine analogs. For instance, a simple (3-bromo-4-chlorophenyl)phenyl-methanone lacks this directing capability, as the ketone oxygen coordinates to ruthenium differently, leading to ortho-functionalization instead of the meta-selectivity observed with the 2-pyridyl group [2].

Organic Synthesis C-H Functionalization Regioselectivity

Target-Specific CYP Inhibition: Low Potential for CYP3A4 Interaction

The compound shows a relatively weak inhibition of the key drug-metabolizing enzyme CYP3A4, with an IC50 of 210 nM [1]. This value is substantially weaker than its activity against its primary target MPO (IC50 = 54 nM) [2]. In comparison, many other drug-like molecules and pyridine-containing compounds exhibit more potent CYP3A4 inhibition, often in the low nanomolar range. This lower propensity for CYP3A4 interaction is a valuable attribute, as potent CYP3A4 inhibitors carry a high risk of drug-drug interactions and are often deprioritized in lead optimization.

Drug Metabolism CYP3A4 ADME

Validated Application Scenarios for 2-(3-Bromo-4-chlorophenyl)pyridine


As a Potent Tool Compound for Studying MPO-Mediated Inflammation

Given its potent MPO inhibition (IC50 = 54 nM) [1] and its >800-fold selectivity window over the non-pyridyl analog (3-bromo-4-chlorophenyl)phenyl-methanone (IC50 = 44,000 nM) [2], this compound is ideally suited for in vitro and ex vivo studies of myeloperoxidase's role in inflammatory pathways. Its moderate CYP3A4 inhibition (IC50 = 210 nM) also suggests a potentially favorable profile for early metabolic stability assessments in these studies.

As a Chemical Probe with Defined Selectivity Across Peroxidases

The compound's differential potency against MPO (IC50 = 54 nM), EPX (IC50 = 360 nM), and TPO (IC50 = 2000 nM) makes it a valuable chemical probe for dissecting the individual contributions of these related enzymes in complex biological systems [1]. This selectivity profile, which is not characteristic of all 3-bromo-4-chlorophenyl derivatives, allows for more nuanced investigations of peroxidase biology.

As a Strategic Building Block for Lipophilic Compound Design

The enhanced lipophilicity of this compound (LogP 3.79) compared to its mono-halogenated analogs (LogP ~3.2–3.5) makes it a strategic choice for medicinal chemists looking to increase the LogP of a lead series without substantially increasing molecular weight [1]. This can be critical for optimizing membrane permeability and blood-brain barrier penetration in central nervous system (CNS) or other cell-permeable drug discovery programs.

As a Reagent for Late-Stage Meta-Selective Functionalization

The compound's demonstrated utility as a reagent for ruthenium-catalyzed meta-selective C-H bromination [1] positions it as a valuable tool in synthetic chemistry workflows. It enables the regioselective introduction of functional groups in complex molecule synthesis, a capability that is not shared by non-pyridyl analogs and is essential for diversifying compound libraries in medicinal chemistry and materials science.

Quote Request

Request a Quote for 2-(3-Bromo-4-chlorophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.